Flecainide-d3

Description

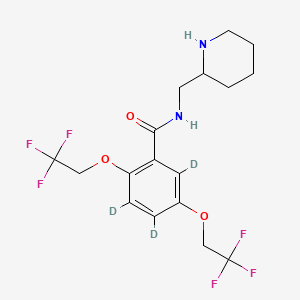

Structure

3D Structure

Propriétés

IUPAC Name |

2,4,5-trideuterio-N-(piperidin-2-ylmethyl)-3,6-bis(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/i4D,5D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBNUMBKLMJRSA-JZLVSFENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OCC(F)(F)F)[2H])C(=O)NCC2CCCCN2)OCC(F)(F)F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675897 | |

| Record name | N-[(Piperidin-2-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)(~2~H_3_)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127413-31-4 | |

| Record name | N-[(Piperidin-2-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)(~2~H_3_)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Flecainide-d3: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Flecainide-d3 is the deuterated analog of Flecainide, a potent class Ic antiarrhythmic agent used in the management of various cardiac arrhythmias.[1] Stable isotope-labeled compounds like this compound are invaluable tools in pharmaceutical research and development, primarily serving as internal standards for quantitative bioanalytical assays.[2][3] The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a molecule with a higher molecular weight but nearly identical chemical properties to the parent drug. This characteristic allows for its use in mass spectrometry-based analytical methods to ensure high accuracy and precision in the quantification of Flecainide in biological matrices.[4][5]

This technical guide provides an in-depth overview of this compound, including its chemical structure, physicochemical properties, and applications in experimental protocols. It is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, analytical chemistry, and clinical research.

Chemical Structure and Properties

This compound is structurally identical to Flecainide, with the exception of three deuterium atoms replacing three hydrogen atoms on the piperidine ring. The systematic name for Flecainide is N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide.

Chemical Structure of this compound:

Figure 1: Chemical structure of Flecainide, with the piperidine ring where deuterium substitution occurs in this compound.

The key physicochemical properties of Flecainide and its deuterated analog are summarized in the table below.

| Property | Flecainide | This compound |

| Chemical Formula | C₁₇H₂₀F₆N₂O₃ | C₁₇H₁₇D₃F₆N₂O₃ |

| Molecular Weight | 414.34 g/mol | 417.36 g/mol |

| CAS Number | 54143-55-4 | 127413-31-4 |

| Appearance | White solid powder | Not specified, expected to be a white solid |

| Melting Point | 146-152°C (as acetate salt) | Not specified |

| pKa (Strongest Basic) | 9.62 | Not specified, expected to be very similar to Flecainide |

Mechanism of Action of Flecainide

Flecainide exerts its antiarrhythmic effects primarily by blocking cardiac sodium channels (Nav1.5) and, to a lesser extent, the ryanodine receptor 2 (RyR2). This dual action modulates cardiac conduction and intracellular calcium handling.

Experimental Protocols

This compound is predominantly used as an internal standard in analytical methods for the quantification of Flecainide in biological samples. Below are representative experimental protocols for sample preparation and analysis using liquid chromatography-mass spectrometry (LC-MS).

Plasma Sample Preparation for LC-MS/MS Analysis

-

Objective: To extract Flecainide and this compound from human plasma for quantitative analysis.

-

Materials:

-

Human plasma samples

-

This compound internal standard solution

-

Methanol containing 0.1% formic acid

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

To 100 µL of human plasma, add a known concentration of this compound internal standard.

-

Add 200 µL of methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes.

-

Collect the supernatant for injection into the LC-MS/MS system.

-

UPLC-MS/MS Method for Flecainide Quantification

-

Objective: To quantify the concentration of Flecainide in plasma extracts.

-

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

-

Chromatographic Conditions:

-

Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

-

Mobile Phase: Isocratic elution with 45% methanol containing 0.1% formic acid

-

Flow Rate: 0.25 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitored Transitions:

-

Flecainide: m/z 415.4 → 301.1

-

This compound (Internal Standard): m/z 419.4 → 305.1

-

-

-

Data Analysis:

-

The concentration of Flecainide is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

-

Quantitative Data

The following table summarizes key pharmacokinetic parameters of Flecainide in humans. This compound is instrumental in obtaining such precise quantitative data through its use as an internal standard in the analytical methods.

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~90% | |

| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | |

| Plasma Half-life (Healthy Subjects) | 13-16 hours | |

| Plasma Half-life (Cardiac Patients) | ~20 hours | |

| Protein Binding | ~40% | |

| Elimination | Primarily renal (as unchanged drug and metabolites) | |

| Therapeutic Plasma Concentration | 0.2 - 1.0 µg/mL |

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by Flecainide is the cardiac action potential, specifically the rapid depolarization phase (Phase 0), which is dependent on the influx of sodium ions. By blocking the Nav1.5 sodium channels, Flecainide slows the rate of depolarization, thereby prolonging the QRS duration on an electrocardiogram.

The workflow for a typical pharmacokinetic study involving Flecainide and its deuterated internal standard can be visualized as follows:

Conclusion

This compound is an essential tool for the accurate and precise quantification of Flecainide in biological matrices. Its use as an internal standard in mass spectrometry-based assays is a gold standard in preclinical and clinical drug development. This technical guide has provided a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of this compound, which will be of significant value to researchers and scientists in the pharmaceutical industry and academia.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Rapid Quantitation of Flecainide in Human Plasma for Therapeutic Drug Monitoring Using Liquid Chromatography and Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of flecainide in human plasma and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

Flecainide-d3: A Technical Deep Dive into its Cardiac Electrophysiology and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flecainide is a potent Class Ic antiarrhythmic agent widely utilized in the management of cardiac arrhythmias. Its primary mechanism of action involves the robust blockade of the fast-inward sodium current (INa), leading to a reduction in cardiac conduction velocity. This technical guide provides an in-depth exploration of the cardiac electrophysiological effects of flecainide and introduces its deuterated analog, flecainide-d3. While direct comparative electrophysiological data for this compound is not yet available in published literature, this document extrapolates its potential mechanistic profile based on the well-established properties of flecainide and the known pharmacokinetic impact of deuteration through the kinetic isotope effect. This guide aims to serve as a comprehensive resource, summarizing quantitative data, detailing experimental methodologies, and visualizing complex biological interactions to facilitate further research and development in this area.

Introduction to Flecainide and the Rationale for Deuteration

Flecainide has a well-documented efficacy in treating a variety of supraventricular and ventricular arrhythmias.[1][2][3] However, its narrow therapeutic index and potential for proarrhythmic effects necessitate careful patient selection and monitoring.[1][2] A significant factor influencing its therapeutic window is its metabolism, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP1A2.

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter a molecule's pharmacokinetic profile. This modification can slow down metabolic processes at the site of deuteration, a phenomenon known as the kinetic isotope effect. In the context of flecainide, deuteration to create this compound is hypothesized to reduce the rate of its metabolism, potentially leading to a longer half-life, more predictable plasma concentrations, and a potentially improved safety and efficacy profile.

Core Mechanism of Action: Flecainide

Flecainide's antiarrhythmic properties stem from its multifaceted interaction with key cardiac ion channels.

Primary Target: The Fast Sodium Channel (Nav1.5)

The principal mechanism of action of flecainide is the potent, use-dependent, and state-dependent blockade of the cardiac fast sodium channel, Nav1.5. This channel is responsible for the rapid upstroke (Phase 0) of the cardiac action potential.

-

Use-Dependence: The blocking effect of flecainide is more pronounced at higher heart rates. This is because flecainide preferentially binds to the channel when it is in the open or inactivated state, which occurs more frequently during faster rhythms.

-

State-Dependence: Flecainide has a high affinity for the open and inactivated states of the Nav1.5 channel and a low affinity for the resting state. It gains access to its binding site from the intracellular side when the channel is open.

-

Slow Kinetics: Flecainide exhibits slow binding and unbinding kinetics, contributing to its sustained effect.

The consequence of this potent sodium channel blockade is a significant slowing of the action potential upstroke velocity (Vmax), which in turn slows conduction velocity throughout the cardiac tissue, particularly in the His-Purkinje system and ventricular muscle. This effect is reflected on the electrocardiogram (ECG) as a widening of the QRS complex.

Secondary Targets and Effects

Beyond its primary action on Nav1.5, flecainide also modulates other cardiac ion channels, contributing to its overall electrophysiological profile:

-

Potassium Channels: Flecainide inhibits the rapid component of the delayed rectifier potassium current (IKr). This action can lead to a prolongation of the action potential duration (APD) in atrial and ventricular muscle fibers.

-

Ryanodine Receptor 2 (RyR2): Flecainide has been shown to inhibit the RyR2 channel, which is responsible for calcium release from the sarcoplasmic reticulum. This effect can reduce the incidence of abnormal calcium waves that can trigger arrhythmias, particularly in conditions like catecholaminergic polymorphic ventricular tachycardia (CPVT).

Quantitative Data: Flecainide's Electrophysiological Effects

The following tables summarize the key quantitative parameters of flecainide's interaction with cardiac ion channels and its effects on cardiac action potentials.

| Parameter | Channel | Value | Species/System | Reference |

| IC50 (Resting State) | Nav1.5 | 345 µM | Human Nav1.5 expressed in Xenopus oocytes | |

| IC50 (Use-Dependent) | Nav1.5 | 7.4 µM | Human Nav1.5 expressed in Xenopus oocytes | |

| Recovery Time Constant from Block | Nav1.5 | 7.3 s (at -105 mV) | Rabbit cardiac Purkinje fibers |

Table 1: Flecainide Affinity for the Cardiac Sodium Channel (Nav1.5)

| Parameter | Tissue | Effect | Concentration | Reference |

| Vmax Reduction | Guinea pig papillary muscle | ~40% decrease | 10 µmol/L (at 1 Hz) | |

| Action Potential Duration (APD) | Guinea pig papillary muscle | Increased at 30% and 90% repolarization | up to 10 µmol/L | |

| Action Potential Duration (APD) | Canine ventricular muscle | Lengthened | 0.1 - 10.0 µg/ml | |

| Action Potential Duration (APD) | Canine Purkinje fibers | Shortened | 0.1 - 10.0 µg/ml | |

| Effective Refractory Period (ERP) | Canine ventricular muscle | Increased | 0.1 - 10.0 µg/ml | |

| Effective Refractory Period (ERP) | Canine Purkinje fibers | Shortened at lower concentrations, restored at higher concentrations | 0.1 - 10.0 µg/ml |

Table 2: Effects of Flecainide on Cardiac Action Potential Parameters

This compound: A Hypothesis on its Mechanism of Action

Direct experimental data on the cardiac electrophysiology of this compound is currently lacking in the public domain. However, based on the principles of the kinetic isotope effect, we can formulate a strong hypothesis regarding its potential mechanism of action and clinical profile.

Flecainide is primarily metabolized in the liver by CYP2D6 and CYP1A2 through O-dealkylation of the trifluoroethoxy groups. By strategically replacing the hydrogen atoms on these groups with deuterium, the C-D bond, being stronger than the C-H bond, is expected to be cleaved more slowly by the metabolic enzymes.

This anticipated slower metabolism of this compound would likely result in:

-

Increased Half-Life: A longer duration of action compared to flecainide.

-

Higher Plasma Concentrations: For a given dose, this compound may achieve higher steady-state concentrations.

-

Reduced Inter-individual Variability: The influence of genetic polymorphisms in CYP2D6, which leads to variations in flecainide metabolism among individuals, may be lessened.

From a pharmacodynamic perspective, since the core molecular structure responsible for ion channel interaction remains unchanged, this compound is expected to exhibit the same fundamental mechanism of action as flecainide, including:

-

Potent, use-dependent blockade of Nav1.5.

-

Inhibition of IKr.

-

Inhibition of RyR2.

The key difference would lie in the magnification and duration of these effects due to the altered pharmacokinetics. The potentially higher and more sustained plasma concentrations of this compound could lead to a more pronounced and prolonged antiarrhythmic effect. However, this could also necessitate dose adjustments to avoid an increased risk of proarrhythmic and other adverse effects.

Visualizing the Mechanisms and Workflows

Signaling Pathway of Flecainide's Action

Caption: Signaling pathway of Flecainide's multi-channel blockade.

Experimental Workflow for Assessing Flecainide's Effects

Caption: Typical workflow for in vitro electrophysiological assessment.

Hypothesized Advantage of this compound

Caption: Hypothesized pharmacokinetic advantage of this compound.

Detailed Experimental Protocols: A Methodological Overview

The characterization of flecainide's cardiac electrophysiological properties relies on a variety of established experimental techniques.

Patch-Clamp Electrophysiology

This is the gold-standard technique for studying ion channel function at the single-cell level.

-

Objective: To measure the flow of ions through specific channels in the cell membrane and to record the cell's action potentials.

-

Methodology:

-

Cell Preparation: Cardiomyocytes are isolated from animal models (e.g., rabbit, guinea pig) or derived from human induced pluripotent stem cells.

-

Gigaohm Seal Formation: A glass micropipette with a very fine tip is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured, allowing for electrical access to the entire cell interior.

-

Voltage-Clamp: The membrane potential is held at a specific voltage, and the current required to maintain this voltage is measured. This allows for the isolation and characterization of specific ion currents (e.g., INa, IKr) by using specific voltage protocols and pharmacological blockers for other channels.

-

Current-Clamp: The current injected into the cell is controlled, and the resulting changes in membrane potential (i.e., the action potential) are recorded. This is used to assess the effects of the drug on action potential parameters like Vmax, APD, and resting membrane potential.

-

-

Application to Flecainide: This technique has been instrumental in determining the IC50 values for flecainide's block of Nav1.5 and in characterizing its use- and state-dependent properties.

Isolated Heart and Tissue Preparations

-

Objective: To study the effects of a drug on the electrical activity and conduction in a more integrated tissue or organ system.

-

Methodology:

-

Tissue Isolation: Tissues such as papillary muscles or Purkinje fibers are dissected from animal hearts. Alternatively, whole hearts can be isolated and perfused using a Langendorff apparatus.

-

Microelectrode Recordings: Sharp microelectrodes are inserted into individual cells within the tissue to record intracellular action potentials.

-

Stimulation Protocols: The tissue is electrically stimulated at varying frequencies to assess use-dependent effects on conduction velocity and refractory periods.

-

Drug Perfusion: The tissue or organ is perfused with a solution containing the drug of interest at various concentrations.

-

-

Application to Flecainide: These preparations have been used to demonstrate flecainide's effects on conduction slowing and its differential effects on APD in different cardiac tissues.

Conclusion and Future Directions

Flecainide remains a cornerstone in the management of cardiac arrhythmias, primarily through its potent blockade of the cardiac sodium channel Nav1.5. Its complex interactions with other ion channels, such as IKr and RyR2, contribute to its overall electrophysiological profile. The development of this compound represents a promising strategy to optimize the clinical use of this important antiarrhythmic agent by leveraging the kinetic isotope effect to improve its pharmacokinetic properties.

While the fundamental mechanism of action of this compound is expected to mirror that of its parent compound, the anticipated alterations in its metabolism warrant thorough investigation. Future research should focus on direct comparative studies to elucidate the precise electrophysiological and pharmacokinetic profile of this compound. Such studies, employing the experimental protocols outlined in this guide, will be crucial in determining its potential for enhanced efficacy, improved safety, and a more predictable therapeutic response in patients with cardiac arrhythmias.

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Flecainide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Flecainide-d3, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the antiarrhythmic drug Flecainide. This document details the synthetic methodologies, analytical protocols for determining isotopic enrichment, and presents quantitative data in a structured format.

Introduction

Flecainide is a class Ic antiarrhythmic agent used to treat and prevent a variety of cardiac arrhythmias. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification of the parent drug in biological matrices by mass spectrometry. The introduction of deuterium atoms provides a distinct mass shift without significantly altering the physicochemical properties of the molecule, enabling precise and reliable bioanalytical measurements. This guide outlines a feasible synthetic route to this compound and the analytical methods to ensure its high isotopic purity.

Synthesis of this compound

The synthesis of this compound is strategically designed to introduce three deuterium atoms into the piperidine ring of the molecule. This is achieved by the catalytic deuteration of a pyridine precursor followed by coupling with the appropriate benzoic acid derivative.

Synthetic Pathway

The overall synthetic pathway for this compound can be visualized as a two-step process starting from 2-aminomethylpyridine.

Experimental Protocols

Step 1: Synthesis of 2-(Aminomethyl)piperidine-d3

This procedure involves the catalytic reduction and deuteration of the pyridine ring of 2-aminomethylpyridine.

-

Materials:

-

2-Aminomethylpyridine

-

Deuterium gas (D₂)

-

Platinum(IV) oxide (PtO₂, Adam's catalyst)

-

Glacial Acetic Acid (AcOH)

-

Palladium on Carbon (Pd/C) for catalyst removal

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

-

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve 2-aminomethylpyridine (1.0 eq) in glacial acetic acid.

-

Add Platinum(IV) oxide (0.05 eq) to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by purging with deuterium gas.

-

Pressurize the vessel with deuterium gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 48 hours, monitoring the uptake of deuterium gas.

-

Upon completion, carefully vent the deuterium gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite topped with a layer of Palladium on Carbon to remove the platinum catalyst.

-

Concentrate the filtrate under reduced pressure to remove the acetic acid.

-

Dissolve the residue in water and basify to pH > 10 with a strong base (e.g., 6M NaOH).

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(aminomethyl)piperidine-d3 as a crude oil. The product is used in the next step without further purification.

-

Step 2: Synthesis of this compound

This step involves the amide coupling of the deuterated piperidine intermediate with 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.

-

Materials:

-

2-(Aminomethyl)piperidine-d3 (from Step 1)

-

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

-

Procedure:

-

Dissolve 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.1 eq) in anhydrous DMF.

-

Stir the solution at room temperature for 30 minutes to activate the carboxylic acid.

-

Add a solution of 2-(aminomethyl)piperidine-d3 (1.1 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 75 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.

-

Isotopic Purity Analysis

The isotopic purity of the synthesized this compound is a critical quality attribute. It is determined by a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Workflow

The workflow for assessing the isotopic purity involves sample preparation, data acquisition by LC-HRMS and NMR, and data analysis to determine the isotopic distribution and deuterium incorporation.

Physical and chemical properties of Flecainide-d3

An In-depth Technical Guide on the Core Physical and Chemical Properties of Flecainide-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterated analog of Flecainide, a class Ic antiarrhythmic agent used in the management of various cardiac arrhythmias.[1][2][3] The incorporation of deuterium atoms can be useful in pharmacokinetic studies, particularly in mass spectrometry-based bioanalytical assays where it serves as a stable isotope-labeled internal standard. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental protocols and metabolic pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that while some data is specific to the deuterated form, other properties are derived from its non-deuterated counterpart, Flecainide, and are expected to be very similar.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | N-(Piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide-3,4,6-d3 | [4] |

| CAS Number | 127413-31-4 | [5] |

| Molecular Formula | C₁₇H₁₇D₃F₆N₂O₃ | |

| Molecular Weight | 417.36 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 105-107 °C (for Flecainide) | |

| Boiling Point | 434.9 ± 45.0 °C (Predicted for Flecainide) | |

| pKa (Strongest Basic) | 9.62 (for Flecainide) |

Table 2: Solubility of Flecainide

| Solvent | Solubility | Temperature |

| Water | 0.0324 mg/mL | - |

| Chloroform | Slightly soluble | - |

| Methanol | Slightly soluble | - |

| Ethanol | ~10 mg/mL (acetate form) | - |

| DMSO | ~15 mg/mL (acetate form) | - |

| Dimethyl formamide (DMF) | ~15 mg/mL (acetate form) | - |

Spectroscopic Data

Table 3: Spectroscopic Data for Flecainide

| Technique | Data |

| UV-Vis (λmax in Ethanol) | 205, 230, 300 nm |

| Mass Spectrometry | Major fragments observed in GC-MS and LC-MS/MS analysis of Flecainide. |

Experimental Protocols

Synthesis of Flecainide

A common synthetic route for Flecainide involves the reaction of methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate with 2-(aminomethyl)piperidine. The synthesis of this compound would follow a similar pathway, utilizing a deuterated precursor.

-

Reaction: A mixture of methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate and 2-(aminomethyl)piperidine in toluene is refluxed for several hours.

-

Workup: After cooling, water is added, and the layers are separated. The aqueous layer is extracted with toluene, and the combined organic layers are washed with water.

-

Purification: The organic layer is concentrated under reduced pressure to yield the final product.

Caption: A simplified workflow for the synthesis of Flecainide.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Several HPLC methods have been developed for the quantification of Flecainide in biological matrices.

-

Sample Preparation: A common method involves protein precipitation with zinc sulfate and methanol, followed by solid-phase extraction.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 or phenyl column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

-

Detection: UV detection is commonly performed at a wavelength of 290-308 nm. Mass spectrometry (LC-MS) can also be used for more sensitive and selective detection.

Caption: A general workflow for the analysis of Flecainide using HPLC.

Metabolism

Flecainide is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically by the CYP2D6 and, to a lesser extent, CYP1A2 isoenzymes. The major metabolites are meta-O-dealkylated flecainide and the meta-O-dealkylated lactam of flecainide. Approximately 30% of an oral dose is excreted unchanged in the urine.

Caption: The primary metabolic pathways of Flecainide in the liver.

Mechanism of Action

Flecainide is a class Ic antiarrhythmic agent that primarily works by blocking the fast inward sodium channels (Nav1.5) in the heart muscle cells. This action slows the upstroke of the cardiac action potential, thereby decreasing the conduction of electrical signals within the heart. Flecainide also inhibits the ryanodine receptor 2 (RyR2), which is involved in the release of calcium from the sarcoplasmic reticulum. By reducing calcium release, it can help suppress certain types of arrhythmias. Additionally, it has been shown to inhibit the delayed rectifier potassium current (IKr).

Conclusion

This compound is a valuable tool for researchers in the field of pharmacology and drug development. This guide has provided a detailed overview of its physical and chemical properties, along with standardized experimental protocols for its synthesis and analysis. The included diagrams of its metabolic pathway and analytical workflow offer a clear visual representation for better understanding. This information is intended to support further research and application of this compound in various scientific studies.

References

Flecainide-d3 vs. Flecainide: A Technical Guide to Key Molecular Differences

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flecainide is a Class Ic antiarrhythmic agent widely used for the treatment of tachyarrhythmias. Its metabolism, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, can lead to significant inter-individual variability in patient response and exposure. Flecainide-d3, a deuterated isotopologue of flecainide, has been developed to leverage the deuterium kinetic isotope effect (KIE). This technical guide provides an in-depth comparison of the key molecular differences between Flecainide and this compound, focusing on their structural, physicochemical, and metabolic properties. This document details the underlying principles of deuteration, presents comparative data in structured tables, provides detailed experimental protocols for their evaluation, and visualizes metabolic pathways and experimental workflows using Graphviz diagrams. The aim is to equip researchers and drug development professionals with the foundational knowledge to understand the potential advantages of this compound in achieving a more predictable pharmacokinetic profile.

Introduction to Flecainide

Flecainide is a potent sodium channel blocker used to prevent and treat a variety of cardiac arrhythmias, including supraventricular and ventricular tachycardias.[1] It works by slowing the upstroke of the cardiac action potential, thereby decreasing conduction velocity in the heart.[2]

The clinical use of flecainide is complicated by its narrow therapeutic index and its reliance on the CYP2D6 enzyme for metabolic clearance.[3] Genetic polymorphisms in the CYP2D6 gene can result in different metabolizer phenotypes (poor, intermediate, normal, and ultra-rapid), leading to variations in drug clearance and exposure.[3] This variability can impact both the efficacy and the safety of the drug.

This compound: A Deuterated Analog

This compound is a stable isotope-labeled version of flecainide where three hydrogen atoms on one of the metabolically susceptible methoxy groups have been replaced with deuterium atoms.[4] This specific substitution is designed to slow down the rate of metabolism at that site.

The rationale for this deuteration lies in the Deuterium Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond, such as the O-demethylation of flecainide by CYP2D6, proceed at a slower rate. This can lead to a more favorable pharmacokinetic profile, including a longer half-life, increased drug exposure, and potentially reduced formation of certain metabolites.

Core Molecular and Physicochemical Differences

The primary molecular difference between Flecainide and this compound is the isotopic substitution, which results in a slight increase in molecular weight. Other physicochemical properties are expected to be nearly identical.

| Property | Flecainide | This compound | Reference(s) |

| Molecular Formula | C₁₇H₂₀F₆N₂O₃ | C₁₇H₁₇D₃F₆N₂O₃ | |

| Molecular Weight | 414.34 g/mol | 417.36 g/mol | |

| Monoisotopic Mass | 414.137811 Da | 417.156641 Da | |

| Basic pKa | 9.3 | ~9.3 (Expected to be very similar) | |

| LogP | 3.78 | ~3.78 (Expected to be very similar) |

Comparative Metabolic Profile

The metabolism of flecainide is primarily carried out by CYP2D6, with a minor contribution from CYP1A2, to form meta-O-dealkylated flecainide (MODF), which has some pharmacological activity. This is the key pathway targeted by the deuteration of this compound.

References

- 1. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Personalized Medicine of flecainide (The impact of the CYP2D6 and CYP1A2 polymorphism on responses to flecainide) – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. scbt.com [scbt.com]

A Technical Guide to the Commercial Sourcing and Application of Flecainide-d3

For Researchers, Scientists, and Drug Development Professionals

Flecainide-d3 is the deuterated form of Flecainide, a Class Ic antiarrhythmic agent. The stable isotope labeling of this compound makes it an invaluable tool in clinical and research settings, primarily as an internal standard for the quantitative analysis of Flecainide in biological samples. This guide provides an overview of its commercial availability and a detailed look into its application in bioanalytical methodologies.

Commercial Availability and Suppliers

This compound is available from several specialized chemical suppliers for research purposes. The product is typically sold in small quantities and its use is restricted to laboratory research, not for diagnostic or therapeutic purposes.[1][2] Key details from prominent suppliers are summarized below.

| Supplier | Product/Catalog No. | Purity/Form | Available Quantities | CAS Number |

| Santa Cruz Biotechnology | sc-219515 | Solid | Not specified | 127413-31-4 |

| MedChemExpress | HY-W010950S | Solid | 1 mg, 10 mg | 127413-31-4 |

| Cayman Chemical | 15535 | Solid | 100 µg, 500 µg, 1 mg | 127413-31-4 |

| Toronto Research Chemicals | F429252 | Solid | 1 mg, 5 mg, 10 mg | 127413-31-4 |

Note: Availability and product specifications are subject to change. Please refer to the supplier's Certificate of Analysis for lot-specific data.

Experimental Protocol: Quantification of Flecainide in Human Plasma via UPLC-MS/MS

The most common application of this compound is as an internal standard (IS) in bioanalytical methods to ensure the accuracy and reproducibility of Flecainide quantification. Below is a detailed protocol adapted from validated methodologies for the determination of Flecainide in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3]

1. Materials and Reagents:

-

Flecainide (analyte) reference standard

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Human plasma (with K2EDTA as anticoagulant)

-

Ultrapure water

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Flecainide and this compound in methanol to obtain 1 mg/mL stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of Flecainide by serially diluting the stock solution with a 50:50 methanol/water mixture.

-

Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution with the same diluent to a final concentration suitable for spiking into plasma samples.

3. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human plasma (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution to each tube (except for the blank matrix).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (e.g., 5 µL) of the supernatant directly into the UPLC-MS/MS system.

4. UPLC-MS/MS Instrumental Conditions:

-

Chromatographic Column: A C18 column (e.g., Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 µm) is commonly used.[3]

-

Mobile Phase: An isocratic elution with a mixture of methanol and 0.1% formic acid in water (e.g., 45:55 v/v) is effective.[3]

-

Flow Rate: 0.25 mL/min.

-

Column Temperature: 40 °C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect specific ion transitions.

-

Flecainide: m/z 415.4 → 301.1

-

This compound: m/z 418.4 → 304.1 (Note: A d4-labeled standard transition of m/z 419.4 → 305.1 has also been reported and is effective).

-

5. Data Analysis and Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of Flecainide to this compound against the nominal concentration of the calibration standards.

-

A linear regression model is then used to determine the concentration of Flecainide in the unknown samples based on their measured peak area ratios. The typical linear range for such an assay is from 2.5 to 1000 ng/mL.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the components in the bioanalytical method.

References

Flecainide-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Flecainide-d3, a deuterated analog of the antiarrhythmic agent Flecainide. This document details its chemical properties, proposed synthesis, analytical applications, and the pharmacological context of its non-deuterated counterpart.

Core Data Summary

This compound serves as an ideal internal standard for mass spectrometry-based quantification of Flecainide in biological matrices. Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 127413-31-4 | [1] |

| Molecular Formula | C₁₇H₁₇D₃F₆N₂O₃ | [1] |

| Molecular Weight | 417.36 g/mol | [1] |

| Chemical Name | N-(Piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide-d3 | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% | |

| Storage | Store at -20°C for long-term stability |

Pharmacological Context: Mechanism of Action of Flecainide

Flecainide is a class Ic antiarrhythmic agent that exerts its effects primarily by blocking cardiac sodium channels (Nav1.5).[2][3] This action slows the upstroke of the cardiac action potential, thereby prolonging the PR and QRS intervals on an electrocardiogram. Additionally, Flecainide inhibits the ryanodine receptor 2 (RyR2), a critical component of calcium handling in cardiomyocytes. This dual action makes it effective in managing various cardiac arrhythmias, including supraventricular and ventricular tachycardias.

Signaling Pathway of Flecainide

Caption: Mechanism of action of Flecainide in cardiomyocytes.

Experimental Protocols

Conceptual Synthesis of this compound

The synthesis of this compound would conceptually follow the synthetic route of Flecainide, incorporating a deuterated starting material. A plausible approach involves the condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with a deuterated form of piperidin-2-ylmethylamine.

Reaction Scheme:

-

Amide Coupling: 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is activated, for example, by conversion to its acyl chloride or using a peptide coupling agent.

-

Condensation: The activated benzoic acid derivative is reacted with piperidin-2-ylmethylamine-d3 in an aprotic solvent.

-

Purification: The resulting this compound is purified by column chromatography or recrystallization.

A previously described synthesis route for Flecainide acetate involves the condensation of 2-aminomethylpyridine with 2,2,2-trifluoroethyl-2,5-bis(2,2,2-trifluoroethoxy)benzoate, followed by hydrogenation. A similar pathway could be envisioned for this compound, utilizing a deuterated pyridine precursor.

Analytical Method for Quantification of Flecainide using this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of Flecainide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized).

-

Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions (Illustrative):

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions (to be optimized):

-

Flecainide: Q1/Q3

-

This compound: Q1/Q3 (with a +3 Da shift from Flecainide)

-

3. Data Analysis:

-

Quantify Flecainide by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve using known concentrations of Flecainide spiked into a blank matrix.

Experimental Workflow

Caption: Workflow for Flecainide quantification using this compound.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Flecainide in preclinical and clinical research. Its use as an internal standard corrects for variability in sample preparation and instrument response, ensuring high-quality pharmacokinetic and toxicokinetic data. The information and protocols provided in this guide are intended to support researchers in the development and validation of robust analytical methods for Flecainide.

References

In-Depth Technical Guide to the Research Applications of Stable Isotope-Labeled Flecainide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of stable isotope-labeled flecainide in pharmaceutical research. The use of stable isotopes, particularly deuterium (²H or D), offers a powerful tool for elucidating the pharmacokinetics, metabolism, and bioanalytical quantification of this potent antiarrhythmic agent. This document details key applications, experimental methodologies, and quantitative data, serving as a resource for professionals in drug development and clinical research.

Determination of Absolute Bioavailability

A primary application of stable isotope-labeled flecainide is in definitive pharmacokinetic studies to determine its absolute bioavailability. By co-administering an intravenous (IV) dose of unlabeled flecainide and an oral dose of deuterium-labeled flecainide, researchers can simultaneously assess the concentration-time profiles of both formulations in the same subject. This approach eliminates intra-subject variability and provides a precise measure of the fraction of the orally administered drug that reaches systemic circulation.

A study involving six healthy subjects with a wide range of flecainide metabolic clearances (85-407 ml/min) utilized this methodology. The oral dose was labeled with deuterium, allowing for its distinction from the intravenously administered drug via mass spectrometry.[1]

Quantitative Data: Absolute Bioavailability of Flecainide

| Parameter | Range (%) | Mean (%) |

| Absolute Bioavailability | 79.9 - 101.1 | 93.6 |

| Absorption | 86.1 - 101.3 | 93.2 |

Data from a study in six healthy subjects who received simultaneous IV unlabeled flecainide and oral deuterium-labeled flecainide.[1]

The results of this study demonstrated that the variability in flecainide's bioavailability is attributable to both metabolic and absorption factors.[1]

Experimental Protocol: Absolute Bioavailability Study

A detailed experimental protocol for such a study would typically involve the following steps:

-

Subject Recruitment: Enrollment of healthy volunteers with varying metabolic clearance rates for flecainide.

-

Drug Administration: Simultaneous administration of a therapeutic intravenous dose of unlabeled flecainide and an equivalent oral dose of deuterium-labeled flecainide.

-

Sample Collection: Serial blood samples are collected at predefined time points post-administration. Urine samples are also collected to assess excretion.

-

Sample Preparation: Plasma is separated from blood samples. Both plasma and urine samples undergo an extraction procedure to isolate flecainide and its labeled counterpart.

-

Bioanalysis: The concentrations of labeled and unlabeled flecainide in the prepared samples are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The concentration-time data for both intravenous and oral routes are used to calculate pharmacokinetic parameters, including the area under the curve (AUC). Absolute bioavailability (F) is calculated as: F = (AUC_oral * Dose_IV) / (AUC_IV * Dose_oral)

Bioanalytical Quantification using Stable Isotope-Labeled Internal Standards

Stable isotope-labeled flecainide, most commonly flecainide-d4, serves as an ideal internal standard (IS) for the quantification of flecainide in biological matrices such as plasma and serum.[2][3] The use of a stable isotope-labeled IS is the gold standard in quantitative bioanalysis using mass spectrometry. It compensates for variations in sample preparation, instrument response, and matrix effects, thereby ensuring high accuracy and precision of the analytical method.

Quantitative Data: UPLC-MS/MS Method Validation Parameters

| Parameter | Result |

| Linearity Range | 2.5 - 1000 ng/mL |

| Accuracy | Within acceptance criteria |

| Precision (Intra- and Inter-batch) | Within acceptance criteria |

| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL |

| Monitored Ion Transitions (m/z) | |

| - Flecainide | 415.4 → 301.1 |

| - Flecainide-IS | 419.4 → 305.1 |

Validation data for a UPLC-MS/MS method for the determination of flecainide in human plasma using a stable isotope-labeled internal standard.

Experimental Protocol: UPLC-MS/MS Analysis of Flecainide in Human Plasma

This protocol outlines a typical procedure for the quantification of flecainide in human plasma using a stable isotope-labeled internal standard.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add a working solution of the stable isotope-labeled internal standard (e.g., flecainide-d4).

-

Add a protein precipitating agent, such as acetonitrile containing 0.1% formic acid.

-

Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the tubes at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

Chromatographic Conditions:

-

LC System: Ultra-Performance Liquid Chromatography (UPLC) system.

-

Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: Isocratic elution with 45% methanol containing 0.1% formic acid.

-

Flow Rate: 0.25 mL/min.

-

Injection Volume: A small volume (e.g., 5-10 µL) of the prepared supernatant.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: Tandem mass spectrometer (MS/MS).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Ion Transitions:

-

Flecainide: m/z 415.4 → 301.1

-

Stable Isotope-Labeled IS: e.g., m/z 419.4 → 305.1 for flecainide-d4

-

-

-

Data Analysis:

-

The peak area ratios of the analyte to the internal standard are used to construct a calibration curve.

-

The concentration of flecainide in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

-

Metabolic Pathway Elucidation

The metabolism of flecainide primarily occurs in the liver, mediated by the cytochrome P450 isoenzymes CYP2D6 and CYP1A2. The major metabolic pathways are O-dealkylation and subsequent lactam formation. Stable isotope labeling can be a valuable tool in metabolic studies to trace the fate of the drug and identify its metabolites.

Flecainide Metabolic Pathway

Caption: Metabolic pathway of flecainide.

Experimental Workflow for Bioanalytical Quantification

Caption: Bioanalytical workflow for flecainide quantification.

References

- 1. Estimation of the absolute bioavailability of flecainide using stable isotope technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of flecainide in human plasma and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid Quantitation of Flecainide in Human Plasma for Therapeutic Drug Monitoring Using Liquid Chromatography and Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Flecainide in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Flecainide in human plasma. The method utilizes Flecainide-d3 as an internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for clinical research and pharmacokinetic studies. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid isocratic elution, and detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method was validated according to established bioanalytical method validation guidelines and demonstrated excellent linearity, precision, accuracy, and sensitivity over a clinically relevant concentration range.

Introduction

Flecainide is a Class Ic antiarrhythmic agent used in the management of various cardiac arrhythmias. Therapeutic drug monitoring of Flecainide is crucial to optimize dosage, ensure efficacy, and minimize the risk of toxicity, as it has a narrow therapeutic index.[1][2][3] LC-MS/MS has become the preferred method for the quantification of drugs in biological matrices due to its high selectivity, sensitivity, and speed.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the quantification. This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the determination of Flecainide in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Flecainide reference standard (purity ≥98%)

-

This compound internal standard (purity ≥98%, isotopic purity ≥99%)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (K2EDTA)

Equipment

-

Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Triple quadrupole mass spectrometer with an electrospray ionization source (e.g., Sciex, Thermo Fisher Scientific, Agilent)

-

Analytical balance

-

Microcentrifuge

-

Calibrated pipettes

-

Autosampler vials

Sample Preparation

A simple and rapid protein precipitation method was employed for the extraction of Flecainide and the internal standard from human plasma.

-

Allow all solutions and samples to thaw at room temperature.

-

Spike 100 µL of human plasma with 10 µL of this compound internal standard working solution (final concentration of 100 ng/mL).

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

-

Vortex the samples for 30 seconds.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an autosampler vial containing 900 µL of water with 0.1% formic acid.

-

Cap the vial and vortex briefly before placing it in the autosampler.

Liquid Chromatography

Chromatographic separation was performed on a C18 column with the following parameters:

| Parameter | Value |

| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | 45% Methanol in Water with 0.1% Formic Acid |

| Flow Rate | 0.25 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Run Time | 3 minutes |

Mass Spectrometry

The mass spectrometer was operated in the positive electrospray ionization mode. The MRM transitions for Flecainide and this compound were optimized for maximum sensitivity.

| Parameter | Flecainide | This compound (IS) |

| Precursor Ion (m/z) | 415.4 | 418.4 (assumed) |

| Product Ion (m/z) | 301.1 | 304.1 (assumed) |

| Dwell Time | 200 ms | 200 ms |

| Collision Energy (CE) | Optimized for specific instrument | Optimized for specific instrument |

| Declustering Potential (DP) | Optimized for specific instrument | Optimized for specific instrument |

Note: The m/z values for this compound are assumed based on the addition of three deuterium atoms to the Flecainide molecule. The exact mass and fragmentation pattern should be confirmed by direct infusion of the this compound standard. The transition m/z 419.4/305.1 has been reported for a deuterated Flecainide standard.

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated for linearity, precision, accuracy, and limit of quantification (LOQ).

The calibration curve was constructed by plotting the peak area ratio of Flecainide to this compound against the nominal concentration of Flecainide. The method demonstrated excellent linearity over the concentration range of 2.5 to 1000 ng/mL in human plasma. The correlation coefficient (r²) was consistently greater than 0.99.

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in the table below. The precision, expressed as the coefficient of variation (%CV), was less than 15%, and the accuracy was within ±15% of the nominal values, which is within the acceptance criteria for bioanalytical methods.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=5) | Intra-day Accuracy (%) (n=5) | Inter-day Precision (%CV) (n=15) | Inter-day Accuracy (%) (n=15) |

| Low | 7.5 | 4.2 | 102.7 | 5.8 | 101.5 |

| Medium | 75 | 3.1 | 98.9 | 4.5 | 99.8 |

| High | 750 | 2.5 | 101.2 | 3.9 | 100.7 |

Data is representative and may vary between laboratories and instrument platforms.

The lower limit of quantification (LLOQ) was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision (%CV ≤ 20%) and accuracy (within ±20% of the nominal value). The LLOQ for Flecainide in human plasma was established at 2.5 ng/mL.

Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of Flecainide in human plasma.

Conclusion

This application note presents a simple, rapid, and reliable LC-MS/MS method for the quantification of Flecainide in human plasma using this compound as an internal standard. The method offers high sensitivity, selectivity, and throughput, making it well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The detailed protocol and performance characteristics provided herein can be readily adopted by researchers and scientists in the field of drug development and bioanalysis.

References

- 1. Assay of flecainide in serum by high-performance liquid chromatography after microscale protein precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flecainide | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 3. Test Guide Mobile [testguide.adhb.govt.nz]

- 4. Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic drug monitoring of flecainide in serum using high-performance liquid chromatography and electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Flecainide-d3 in Pharmacokinetic Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Flecainide is a class Ic antiarrhythmic agent used to prevent and treat tachyarrhythmias. Understanding its pharmacokinetic profile is crucial for effective and safe therapeutic use. Pharmacokinetic studies of flecainide often employ a stable isotope-labeled internal standard, such as Flecainide-d3, for accurate quantification in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the use of this compound in such studies.

I. Quantitative Pharmacokinetic Data of Flecainide

The following tables summarize key pharmacokinetic parameters of flecainide in humans. These values can vary based on patient populations and individual physiological differences.

Table 1: General Pharmacokinetic Parameters of Flecainide

| Parameter | Value | Reference |

| Bioavailability (F) | ~90% | [1][2] |

| Time to Peak Plasma Concentration (Tmax) | 3-4 hours (oral) | [1][3] |

| Volume of Distribution (Vd) | 5.0 - 13.4 L/kg | [1] |

| Protein Binding | ~40% (mainly to alpha-1-acid glycoprotein) | |

| Elimination Half-Life (t½) | Healthy Subjects: 13-16 hours; Patients with ventricular premature complexes: ~20 hours | |

| Total Body Clearance | 4.6 - 12.1 mL/min/kg (intravenous) | |

| Major Metabolites | Meta-O-dealkylated flecainide and its lactam analog | |

| Primary Excretion Route | Urine (~86% of a single oral dose) |

Table 2: Flecainide Elimination Half-Life in Different Populations

| Population | Elimination Half-Life (t½) | Reference |

| Healthy Subjects (single dose) | 13 hours | |

| Healthy Subjects (multiple doses) | 16 hours | |

| Patients with Ventricular Premature Complexes | 20 hours | |

| Patients with Congestive Heart Failure (NYHA class III) | 19 hours | |

| Patients with Severe Renal Impairment | Prolonged, approximately twofold that of healthy subjects | |

| Infants (< 1 year) | Varies with age (e.g., ~29 hours at birth, decreasing to ~6 hours by one year) | |

| Children (1-12 years) | ~8 hours | |

| Adolescents (12-15 years) | ~11-12 hours |

II. Experimental Protocols

This section outlines the methodologies for a typical pharmacokinetic study of flecainide using this compound as an internal standard.

A. Bioanalytical Method using LC-MS/MS

This protocol is for the quantification of flecainide in human plasma.

1. Materials and Reagents:

-

Flecainide reference standard

-

This compound (or other stable isotope-labeled flecainide like Flecainide-d4) as an internal standard (IS)

-

Human plasma (with anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized or Milli-Q)

2. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of flecainide and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the flecainide stock solution with a 50:50 mixture of methanol and water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation Method):

-

Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is suitable.

-

Mobile Phase: An isocratic elution with a mixture of methanol and water (e.g., 45:55 v/v) containing 0.1% formic acid can be used.

-

Flow Rate: 0.25 mL/min.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Flecainide: m/z 415.4 → 301.1.

-

This compound (or d4): A transition of m/z 419.4 → 305.1 has been reported for a deuterated standard. The exact transition for this compound should be determined by direct infusion.

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters to achieve maximum signal intensity for both the analyte and the internal standard.

-

5. Calibration and Quantification:

-

Construct a calibration curve by plotting the peak area ratio of flecainide to this compound against the nominal concentration of the calibration standards.

-

Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the data.

-

The concentration of flecainide in the unknown samples is then determined from this calibration curve.

B. Pharmacokinetic Study Protocol

1. Study Design:

-

A single-dose, open-label study is common for basic pharmacokinetic characterization.

-

Administer a single oral dose of flecainide to healthy volunteers or the target patient population.

-

Collect serial blood samples at predetermined time points (e.g., pre-dose, and 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).

2. Sample Collection and Handling:

-

Collect blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

3. Data Analysis:

-

Use non-compartmental analysis to determine the key pharmacokinetic parameters from the plasma concentration-time data.

-

Parameters to be calculated include: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC0-t (area under the plasma concentration-time curve from time zero to the last measurable concentration), AUC0-inf (area under the plasma concentration-time curve from time zero to infinity), t½ (elimination half-life), and CL/F (apparent total body clearance).

III. Visualizations

Diagram 1: Bioanalytical Workflow

Caption: Workflow for the bioanalysis of flecainide in plasma.

Diagram 2: Pharmacokinetic Study Logical Flow

References

Application Note: Bioanalytical Method Validation for Flecainide in Human Plasma Using Flecainide-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the validation of a bioanalytical method for the quantification of Flecainide in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method utilizes Flecainide-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The protocol described herein is consistent with the principles outlined in the US FDA guidelines for bioanalytical method validation.[1] This robust and reliable method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Flecainide is a Class Ic antiarrhythmic agent used in the management of various cardiac arrhythmias.[2] Accurate and precise measurement of Flecainide concentrations in biological matrices is crucial for clinical efficacy and safety monitoring. Bioanalytical method validation is a regulatory requirement to ensure the reliability of the data generated from such assays.[1][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variability in sample preparation and matrix effects.

This document outlines the validation parameters and experimental protocols for a sensitive and specific UPLC-MS/MS method for the determination of Flecainide in human plasma.

Experimental

Materials and Reagents

-

Flecainide reference standard

-

This compound internal standard

-

Control human plasma (K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Instrumentation

-

Waters Acquity UPLC System

-

Sciex API 4000 Triple Quadrupole Mass Spectrometer with ESI source

Chromatographic and Mass Spectrometric Conditions

A simple isocratic elution profile was employed for the chromatographic separation. Detection and quantification were performed using Multiple Reaction Monitoring (MRM) in positive ionization mode.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | Zorbax-SB C18 (4.6mm x 75 mm, 3.5 µm) |

| Mobile Phase | 0.1% Formic Acid in Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v) |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Run Time | 3.5 minutes |

Table 2: Mass Spectrometric Conditions

| Parameter | Flecainide | This compound (IS) |

| Ionization Mode | ESI Positive | ESI Positive |

| Q1 Mass (m/z) | 415.2 | 418.2 |

| Q3 Mass (m/z) | 301.1 | 304.1 |

| Dwell Time | 300 ms | 300 ms |

Experimental Workflow

References

Application Notes and Protocols for Flecainide-d3 Analysis Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the preparation of biological samples for the analysis of flecainide and its deuterated internal standard, flecainide-d3. The described methods—Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE)—are critically compared to guide the selection of the most appropriate technique for your analytical needs.

Introduction

Flecainide is a class Ic antiarrhythmic agent used to prevent and treat a variety of cardiac arrhythmias. Therapeutic drug monitoring of flecainide is essential to ensure efficacy while avoiding toxicity. Accurate and precise quantification of flecainide in biological matrices such as plasma and serum is crucial. The use of a stable isotope-labeled internal standard, such as this compound, is best practice for correcting for matrix effects and variations in sample processing, thereby improving analytical accuracy, particularly for mass spectrometry-based methods.

This guide details three common sample preparation techniques, providing step-by-step protocols, comparative performance data, and visual workflows to aid in methodology implementation in a laboratory setting.

Comparative Quantitative Data

The selection of a sample preparation method often depends on the desired balance between recovery, cleanliness of the extract, sample throughput, and cost. The following table summarizes key quantitative performance metrics for the three described techniques based on published literature.

| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |

| Recovery | >85%[1] | Not explicitly stated, but method is rapid and convenient[2] | 72.13%[3] |

| Linearity Range | 20 - 2000 ng/mL[1][4] | 100 - 1500 µg/L | 1.01 - 506.04 ng/mL |

| Lower Limit of Quantification (LLOQ) | ~15 ng/mL | 100 µg/L | 1.01 ng/mL |

| Intra-assay Precision (%CV) | < 3% | < 4.6% | 2.6 - 6.9% |

| Inter-assay Precision (%CV) | < 1% | < 4.6% | 5.0 - 5.7% |

| Matrix Effect | Minimal, compensated by IS | Minimal, compensated by flecainide-D4 | No significant matrix effect observed |

Experimental Protocols & Workflows

The following sections provide detailed, step-by-step protocols for each sample preparation technique. Accompanying each protocol is a Graphviz diagram illustrating the experimental workflow.

Solid-Phase Extraction (SPE) Protocol

Solid-phase extraction is a highly selective method that can provide very clean extracts, leading to reduced matrix effects and improved analytical sensitivity. This protocol is based on the use of C18 cartridges.

Materials:

-

C18 SPE Cartridges

-

Biological sample (e.g., plasma, serum)

-

This compound internal standard (IS) solution

-

Methanol

-

Acetonitrile

-

Deionized Water

-

Ammonia solution

-

SPE Vacuum Manifold

Protocol:

-

Sample Pre-treatment:

-

To 1 mL of plasma or serum, add the appropriate volume of this compound IS solution.

-

Vortex mix for 10 seconds.

-

Alkalize the sample by adding 50 µL of 2M ammonia solution.

-

-

SPE Cartridge Conditioning:

-

Place a C18 SPE cartridge on the vacuum manifold.

-

Wash the cartridge with 3 mL of methanol.

-

Equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned C18 cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approx. 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 3 mL of deionized water.

-

Wash the cartridge with 3 mL of a methanol/water solution (e.g., 50:50, v/v).

-

Dry the cartridge under vacuum for 5-10 minutes.

-

-

Elution:

-

Place a clean collection tube under the cartridge.

-

Elute the analytes with 2 x 1 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100-200 µL of the mobile phase used for LC-MS/MS analysis.

-

Vortex mix and transfer to an autosampler vial.

-

Protein Precipitation (PPT) Protocol

Protein precipitation is a rapid and straightforward technique suitable for high-throughput analysis. This protocol utilizes acetonitrile as the precipitating agent.

Materials:

-

Biological sample (e.g., plasma, serum)

-

This compound internal standard (IS) solution

-

Acetonitrile (ACN), ice-cold

-

Centrifuge capable of high speeds

-

Vortex mixer

Protocol:

-

Sample Preparation:

-

Aliquot 100 µL of plasma or serum into a microcentrifuge tube.

-

Add the appropriate volume of this compound IS solution.

-

-

Protein Precipitation:

-

Add 300 µL of ice-cold acetonitrile to the sample tube (a 3:1 ratio of ACN to sample).

-

Vortex mix vigorously for 30-60 seconds to ensure complete protein precipitation.

-

-

Centrifugation:

-

Centrifuge the mixture at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

-

Supernatant Transfer:

-

Carefully aspirate the supernatant and transfer it to a clean tube or an autosampler vial.

-

-

Evaporation and Reconstitution (Optional but Recommended):

-